N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-BROMOPHENYL)THIOUREA
Overview
Description
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives It features a pyrazole ring substituted with a bromo and ethyl group, and a thiourea moiety linked to a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Thiourea Formation: The brominated pyrazole is reacted with an isothiocyanate derivative to form the thiourea linkage.
Final Coupling: The resulting intermediate is coupled with a bromophenyl derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form amine derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of azide, cyanide, or organometallic derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA
- N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-CHLOROPHENYL)THIOUREA
Uniqueness
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-BROMOPHENYL)THIOUREA is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of bromine atoms may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-bromo-N-[(2-bromophenyl)carbamothioyl]-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N4OS/c1-2-19-7-9(15)11(18-19)12(20)17-13(21)16-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H2,16,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQUHFLMCRZQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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